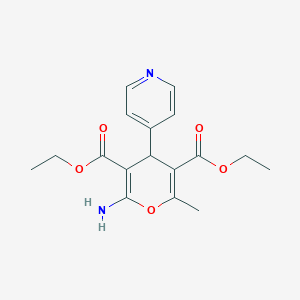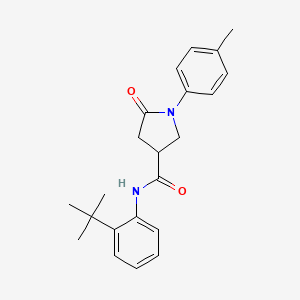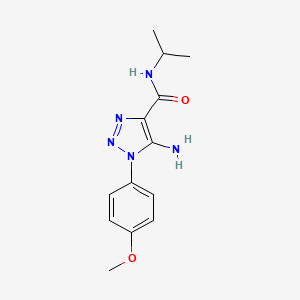![molecular formula C19H16N4OS B4998985 2-methoxy-5-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine](/img/structure/B4998985.png)
2-methoxy-5-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-5-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. This compound is also known as TH287 and is a potent inhibitor of the protein kinase, NUAK1. NUAK1 is an enzyme that plays a critical role in cellular processes such as cell division, metabolism, and stress response. Inhibition of NUAK1 has been shown to have potential therapeutic benefits for various diseases, including cancer, diabetes, and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of 2-methoxy-5-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine involves the inhibition of NUAK1. NUAK1 is a protein kinase that plays a critical role in cellular processes such as cell division, metabolism, and stress response. Inhibition of NUAK1 by TH287 leads to the activation of AMP-activated protein kinase (AMPK), which is a key regulator of cellular energy homeostasis. Activation of AMPK leads to the inhibition of anabolic processes and the stimulation of catabolic processes, which results in a decrease in cell proliferation and an increase in cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily due to its inhibition of NUAK1. Inhibition of NUAK1 leads to the activation of AMPK, which has a wide range of effects on cellular processes. Activation of AMPK leads to the inhibition of anabolic processes such as protein synthesis and the stimulation of catabolic processes such as glucose uptake and fatty acid oxidation. This results in a decrease in cell proliferation and an increase in cell death, which has potential therapeutic benefits for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-methoxy-5-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine in lab experiments include its potency and specificity as an inhibitor of NUAK1. The compound has been extensively studied in preclinical models and has shown promising results in inhibiting the growth of cancer cells and improving glucose metabolism in animal models of diabetes. However, the limitations of using TH287 in lab experiments include its complex synthesis process and its potential toxicity at high concentrations. Further studies are needed to optimize the synthesis process and to determine the optimal dosage and administration route for therapeutic applications.
Direcciones Futuras
There are several future directions for the study of 2-methoxy-5-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine. One direction is to further investigate its potential therapeutic applications in various diseases, such as cancer, diabetes, and neurodegenerative disorders. Another direction is to optimize its synthesis process and to develop more potent and specific inhibitors of NUAK1. Additionally, further studies are needed to determine the optimal dosage and administration route for therapeutic applications and to investigate its potential toxicity and side effects. Overall, the study of this compound has the potential to lead to the development of novel therapies for various diseases.
Métodos De Síntesis
The synthesis of 2-methoxy-5-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine is a complex process that involves several steps. The synthesis starts with the reaction of 2-bromo-5-methoxypyridine with 3-(1H-pyrazol-3-yl)benzaldehyde in the presence of a base, such as potassium carbonate, to form an intermediate compound. This intermediate is then reacted with 2-chloro-N-(2-hydroxyethyl)acetamide in the presence of a catalyst, such as palladium on carbon, to form the final product.
Aplicaciones Científicas De Investigación
2-methoxy-5-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine has been extensively studied in scientific research for its potential therapeutic applications. The compound has been shown to be a potent inhibitor of NUAK1, which makes it a promising candidate for the treatment of various diseases. In preclinical studies, TH287 has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. The compound has also been shown to improve glucose metabolism in animal models of diabetes and to have neuroprotective effects in models of neurodegenerative diseases.
Propiedades
IUPAC Name |
2-[[3-[3-(6-methoxypyridin-3-yl)phenyl]pyrazol-1-yl]methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c1-24-18-6-5-16(12-21-18)14-3-2-4-15(11-14)17-7-9-23(22-17)13-19-20-8-10-25-19/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTLMYOYVRZNKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CC(=CC=C2)C3=NN(C=C3)CC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(3,4-dimethylphenyl)acetamide]](/img/structure/B4998904.png)
![N-[1-(4-ethoxyphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B4998907.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3,3-diphenylpropanamide](/img/structure/B4998918.png)



![N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B4998952.png)
![2,6-di-tert-butyl-4-[(2,3-dimethoxyphenyl)(4-morpholinyl)methyl]phenol](/img/structure/B4998956.png)
![2-amino-4-(4-methoxy-2,3-dimethylphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B4998965.png)


![5-{[5-(diethylamino)-2-furyl]methylene}-1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4998990.png)
![2-ethyl-3-phenyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4998998.png)
![4-fluoro-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4999013.png)